5S rRNA modificator

Descripción

Propiedades

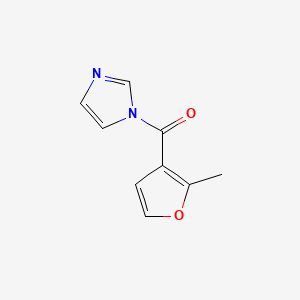

IUPAC Name |

imidazol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPIWAAJBRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348105 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415238-77-5 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Integral Role of 5S rRNA Modification in Ribosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental and intricate cellular process, consuming a substantial portion of a cell's energy to produce the machinery for protein synthesis. The assembly of functional ribosomes requires the coordinated synthesis and processing of ribosomal RNA (rRNA) and ribosomal proteins (RPs). Among the rRNA species, the 5S rRNA plays a critical structural and functional role in the large ribosomal subunit. While often considered structurally stable, emerging evidence highlights the importance of post-transcriptional modifications of 5S rRNA in fine-tuning ribosome assembly and function. This technical guide provides an in-depth exploration of the role of 5S rRNA modifications in ribosome biogenesis, with a particular focus on pseudouridylation. It details the enzymatic machinery responsible for these modifications, their impact on ribosomal integrity and function, and the signaling pathways that connect ribosome biogenesis to cellular stress responses. Furthermore, this guide offers detailed experimental protocols for the analysis of 5S rRNA modifications and their associated protein interactions, alongside a summary of key quantitative data.

Introduction: 5S rRNA in the Landscape of Ribosome Biogenesis

The eukaryotic ribosome is a complex molecular machine composed of four rRNA molecules (18S, 5.8S, 28S, and 5S) and approximately 80 RPs, organized into a small (40S) and a large (60S) subunit. The biogenesis of this intricate apparatus is a highly regulated process that primarily occurs in the nucleolus.[1] Unlike the other rRNAs, which are transcribed by RNA Polymerase I as a single precursor (45S pre-rRNA), the 5S rRNA is transcribed by RNA Polymerase III from genes often located outside the nucleolus.[1][2]

Following its transcription, the 5S rRNA associates with the ribosomal protein L5 (RPL5) to form a pre-ribosomal particle, a crucial step for its transport into the nucleolus where the bulk of ribosome assembly takes place.[3] Within the nucleolus, the 5S rRNA, in complex with RPL5 and RPL11, forms the 5S ribonucleoprotein (RNP) complex, which is a key intermediate in the assembly of the 60S subunit.[2] The 5S RNP integrates into the pre-60S particle and plays a vital role in the proper folding and maturation of the large ribosomal subunit.[2][3]

Post-Transcriptional Modification of 5S rRNA: A Focus on Pseudouridylation

While ribosomal RNAs are extensively modified post-transcriptionally, with modifications clustering in functionally important regions, the modification status of 5S rRNA has been a subject of some debate.[4] In human ribosomes, it has been reported that 5S rRNA is devoid of post-transcriptional modifications.[5] However, in other eukaryotes, such as the budding yeast Saccharomyces cerevisiae, 5S rRNA undergoes a specific modification: the isomerization of uridine (B1682114) to pseudouridine (B1679824) (Ψ).[2] This modification is catalyzed by the pseudouridine synthase Pus7.[6]

Pseudouridine, the most abundant RNA modification, is known to enhance the structural stability of RNA by providing an additional hydrogen bond donor and improving base stacking.[6] The presence of pseudouridine in 5S rRNA is thought to contribute to the overall stability and proper conformation of the ribosome.[6]

The Enzymatic Machinery: Pus7

In yeast, the pseudouridylation of 5S rRNA is catalyzed by Pus7, a multisubstrate pseudouridine synthase that acts independently of a guide RNA.[6] Pus7 recognizes a specific 7-nucleotide consensus sequence in its substrates.[6] The discovery that Pus7 modifies 5S rRNA was significant as it represented the first identified instance of a pseudouridine in eukaryotic cytoplasmic rRNA that is not snoRNA-guided.[6] The activity of Pus7 links the biogenesis of 5S rRNA with that of other RNA species it modifies, such as tRNAs and U2 snRNA, suggesting a coordinated regulation of different RNA processing pathways.[6]

Quantitative Analysis of 5S rRNA Modifications

The stoichiometry of rRNA modifications can be heterogeneous, leading to populations of ribosomes with distinct functional properties.[7] Quantitative analysis is therefore crucial to understanding the impact of these modifications.

| Organism | rRNA | Modification | Position | Stoichiometry | Method | Reference |

| Saccharomyces cerevisiae | 5S rRNA | Pseudouridine (Ψ) | U50 | Not specified | Primer Extension | [6] |

| Homo sapiens | 5S rRNA | None detected | - | - | Mass Spectrometry | [5] |

| Sulfolobus acidocaldarius | 5S rRNA | Methylation of Cytidine | C32 | Not specified | MALDI-MS | [8] |

| Halobacterium halobium | 5S rRNA | Dephosphorylation | 5' end | Not specified | MALDI-MS | [8] |

Functional Implications of 5S rRNA and its Modifications

The 5S rRNA and its associated proteins are not only integral to ribosome structure but are also involved in crucial cellular signaling pathways. The 5S RNP complex has been identified as a key regulator of the p53 tumor suppressor pathway.

The 5S RNP-MDM2-p53 Signaling Pathway

Under normal cellular conditions, the E3 ubiquitin ligase MDM2 targets the tumor suppressor p53 for proteasomal degradation, thus keeping its levels low.[4] However, upon cellular stress, such as that induced by defects in ribosome biogenesis, a pool of free 5S RNP accumulates.[4] This free 5S RNP, consisting of 5S rRNA, RPL5, and RPL11, can bind to MDM2 and inhibit its E3 ligase activity towards p53.[4][9] This leads to the stabilization and activation of p53, which can then initiate cell cycle arrest or apoptosis, thereby preventing the proliferation of cells with impaired ribosome production.[4] This pathway highlights a critical surveillance mechanism linking the integrity of ribosome biogenesis to cell fate decisions.

Experimental Protocols

Analysis of Pseudouridylation by Pseudo-Seq

Pseudo-seq is a high-throughput method to identify pseudouridylation sites at single-nucleotide resolution.[10] The protocol involves chemical modification of pseudouridine, which leads to termination of reverse transcription one nucleotide 3' of the modified base.

Workflow for Pseudo-Seq:

Detailed Methodology:

-

RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard method like TRIzol extraction, followed by DNase treatment to remove any contaminating DNA. For analysis of less abundant RNAs, poly(A) selection can be performed to enrich for mRNA.[11]

-

CMC Treatment: Treat the RNA with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC). CMC specifically reacts with pseudouridine, forming a bulky adduct.[12]

-

Alkaline Hydrolysis: Subject the RNA to alkaline hydrolysis to remove CMC adducts from guanosine (B1672433) and uridine, while the adduct on pseudouridine remains stable.[12]

-

RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (typically around 20-40 nucleotides).

-

Library Preparation:

-

Ligate 3' and 5' adapters to the RNA fragments.

-

Perform reverse transcription. The CMC adduct on pseudouridine will cause the reverse transcriptase to terminate one nucleotide 3' to the modification site.[11]

-

Amplify the resulting cDNA by PCR.

-

-

High-Throughput Sequencing: Sequence the cDNA library using an Illumina platform.[13]

-

Data Analysis: Align the sequencing reads to the reference genome or transcriptome. Identify sites of reverse transcription termination that are dependent on CMC treatment. These sites correspond to the locations of pseudouridylation.[10]

Quantitative Analysis of 5S rRNA Modifications by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of RNA modifications.

Workflow for LC-MS/MS Analysis:

Detailed Methodology:

-

5S rRNA Purification: Isolate total RNA and purify the 5S rRNA fraction, for example, by size-exclusion chromatography or preparative gel electrophoresis.

-

Enzymatic Digestion:

-

For nucleoside-level analysis, digest the purified 5S rRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[14]

-

For oligonucleotide-level analysis (to map the modification site), perform a partial digestion with a specific RNase (e.g., RNase T1).

-

-

Liquid Chromatography (LC) Separation: Separate the resulting nucleosides or oligonucleotides using reversed-phase high-performance liquid chromatography (RP-HPLC).[14]

-

Mass Spectrometry (MS) Analysis: Introduce the separated components into a mass spectrometer to determine their mass-to-charge ratio. This allows for the detection of modified nucleosides, which will have a different mass than the canonical nucleosides.

-

Tandem Mass Spectrometry (MS/MS) Analysis: Select ions of interest for fragmentation. The fragmentation pattern provides information about the structure of the nucleoside or the sequence of the oligonucleotide, allowing for unambiguous identification of the modification and its location.[15]

-

Data Analysis: Compare the experimental mass spectra to theoretical spectra of known modifications to identify the modifications present. For quantitative analysis, compare the peak intensities of the modified and unmodified nucleosides or oligonucleotides.[16]

Co-Immunoprecipitation (Co-IP) to Study 5S RNP-Protein Interactions

Co-IP is used to identify proteins that interact with the 5S RNP complex.

Detailed Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein and protein-RNA interactions. Use a lysis buffer containing a mild detergent (e.g., NP-40) and protease and RNase inhibitors.[17]

-

Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) alone to reduce non-specific binding of proteins to the beads.[18]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a component of the 5S RNP, such as RPL5 or RPL11.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interaction partners or by mass spectrometry to identify novel interacting proteins. To confirm the presence of 5S rRNA in the immunoprecipitated complex, RNA can be extracted from a portion of the beads and analyzed by RT-qPCR.

Conclusion and Future Perspectives

The modification of 5S rRNA, particularly pseudouridylation in certain eukaryotes, represents a subtle yet significant layer of regulation in ribosome biogenesis. These modifications likely contribute to the structural integrity and functional fine-tuning of the ribosome. The involvement of the 5S RNP complex in the p53 stress response pathway underscores the critical importance of maintaining fidelity in ribosome production and provides a direct link between this fundamental cellular process and cancer surveillance.

For researchers and drug development professionals, understanding the nuances of 5S rRNA modification and its role in signaling pathways opens up new avenues for therapeutic intervention. Targeting the enzymes responsible for these modifications or the protein-protein interactions within the 5S RNP-MDM2 complex could offer novel strategies for cancer therapy. Further research, employing the advanced experimental techniques outlined in this guide, will be essential to fully elucidate the epitranscriptomic landscape of the ribosome and its implications for human health and disease.

References

- 1. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 2. Different Mechanisms for Pseudouridine Formation in Yeast 5S and 5.8S rRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The importance of ribosome production, and the 5S RNP–MDM2 pathway, in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Evolution of the Ribosomal Protein–MDM2–p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mapping posttranscriptional modifications in 5S ribosomal RNA by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mapping of the Chemical Modifications of rRNAs - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide on the Function of 5S rRNA Post-Transcriptional Modifications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of ribosomal RNA (rRNA) are critical for the fine-tuning of ribosome structure and function. While transfer RNAs (tRNAs) and large ribosomal subunit rRNAs like 23S/28S rRNA are heavily modified, the 5S rRNA, an integral component of the large ribosomal subunit, exhibits a more select and functionally significant pattern of modifications. These modifications, though less numerous, play crucial roles in ribosome assembly, translational fidelity, and cellular stress responses. This guide provides a comprehensive overview of the known post-transcriptional modifications in 5S rRNA, their functional implications, and the experimental methodologies used for their characterization. A key focus is placed on pseudouridylation, a prominent modification in eukaryotic 5S rRNA, and its connection to cellular stress signaling pathways. This document aims to serve as a technical resource for researchers and professionals in drug development seeking to understand and potentially target these modifications for therapeutic intervention.

Introduction to 5S rRNA and its Modifications

The 5S rRNA is a small, highly conserved RNA molecule of approximately 120 nucleotides that forms a critical structural and functional component of the large ribosomal subunit in all domains of life. It is uniquely positioned to interact with other rRNAs and ribosomal proteins, suggesting a role as a central hub for coordinating the complex process of protein synthesis.

Post-transcriptional modifications of 5S rRNA are less frequent compared to other rRNAs. However, their strategic placement within the molecule suggests important functional roles. The most well-characterized modifications include:

-

Pseudouridylation (Ψ): The isomerization of uridine (B1682114) to pseudouridine (B1679824). A notable example is the modification at position 50 (Ψ50) in the 5S rRNA of Saccharomyces cerevisiae and other eukaryotes.[1] This modification is catalyzed by the pseudouridine synthase Pus7.[1]

-

Methylation: The addition of a methyl group to a base or ribose sugar. For instance, methylation of cytidine (B196190) at position 32 has been identified in the archaeon Sulfolobus acidocaldarius.[2]

-

Oxidation: Under conditions of oxidative stress, 5S rRNA can undergo oxidative damage, which can alter its structure and function.[3][4]

This guide will primarily focus on the functional consequences of these modifications, with a particular emphasis on pseudouridylation due to its more extensive characterization and links to cellular stress responses.

Functional Roles of 5S rRNA Modifications

The post-transcriptional modifications of 5S rRNA are not merely decorative but have profound impacts on various stages of protein synthesis and ribosome biogenesis.

Ribosome Assembly and Stability

Post-transcriptional modifications are generally thought to stabilize the intricate secondary and tertiary structures of rRNA molecules.[5] In the context of 5S rRNA, modifications like pseudouridylation can enhance the rigidity of the sugar-phosphate backbone and provide additional hydrogen bonding capabilities, thereby contributing to the overall stability of the 5S rRNA structure. This structural integrity is paramount for its correct incorporation into the large ribosomal subunit during ribosome biogenesis. While direct quantitative data on the impact of 5S rRNA modifications on the kinetics of ribosome assembly is limited, studies on other rRNAs have shown that the absence of modifications can lead to significant defects in subunit assembly.[6] For instance, mutations in 5S rRNA that likely affect its structure and interactions lead to decreased amounts of stable 60S ribosomal subunits.[7]

Translational Fidelity and Efficiency

5S rRNA is implicated in maintaining the correct reading frame during translation.[8] Modifications within the 5S rRNA can influence its interaction with other ribosomal components, thereby affecting the accuracy of protein synthesis. The absence of certain modifications may lead to increased rates of ribosomal frameshifting.

While the direct impact of 5S rRNA modifications on the overall rate of protein synthesis is an area of active investigation, it is plausible that these modifications contribute to the optimal functioning of the ribosome, thereby ensuring efficient translation.

Cellular Stress Response

A growing body of evidence links 5S rRNA modifications to the cellular response to various stressors, such as oxidative stress and nutrient deprivation.

-

Oxidative Stress: Increased oxidation of 5S rRNA has been observed in the context of neurodegenerative diseases like Alzheimer's, suggesting a role for 5S rRNA damage in the pathology of such conditions.[3] Oxidative damage can lead to structural alterations in 5S rRNA, potentially impairing ribosome function.[4]

-

Integrated Stress Response (ISR): The pseudouridine synthase Pus7, responsible for the Ψ50 modification in yeast 5S rRNA, has a broader role in modifying other RNAs, including tRNAs and mRNAs, and is linked to the Integrated Stress Response (ISR).[9][10] The ISR is a central signaling pathway that cells activate in response to a variety of stresses, leading to a general inhibition of protein synthesis and the preferential translation of stress-related mRNAs. While the direct regulation of 5S rRNA modification by the ISR is not fully elucidated, the involvement of Pus7 in this pathway suggests a potential mechanism for coordinating ribosome function with the cellular stress state. Under stress conditions, Pus7 can relocalize from the nucleus to the cytoplasm, leading to increased pseudouridylation of mRNAs, which can affect their stability and translation.[11][12]

Data Presentation: Quantitative Effects of 5S rRNA Modifications

Quantifying the precise impact of individual 5S rRNA modifications on complex cellular processes remains a significant challenge. However, available data provide insights into their functional importance.

| Modification Type | Organism/System | Position | Enzyme | Quantitative Effect | Reference(s) |

| Pseudouridylation | Saccharomyces cerevisiae | Ψ50 | Pus7 | Essential for wild-type growth under certain stress conditions. The absence of Pus7 confers a fitness advantage under some stress conditions, but a disadvantage in others. | [13] |

| Oxidation | Human brain (Alzheimer's disease) | Multiple | - | Significantly increased levels of oxidized 5S rRNA in multiple brain regions of AD patients compared to controls. | [3] |

| Structural Alterations (due to metal-induced oxidative stress) | Mussels (Mytilus galloprovincialis) | Multiple | - | Exposure to Cu or Hg caused progressive loss of 5S rRNA structural integrity. | [4] |

Note: Direct quantitative data on the fold-change in ribosome assembly or protein synthesis rates due to specific 5S rRNA modifications are currently limited in the scientific literature.

Signaling Pathways and Logical Relationships

The regulation of 5S rRNA modifications is intertwined with broader cellular signaling networks, particularly those responding to stress.

The Integrated Stress Response and Pus7

The Integrated Stress Response (ISR) is a key pathway that senses various cellular stresses (e.g., amino acid starvation, viral infection, ER stress) and converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but allows for the preferential translation of stress-responsive mRNAs. The pseudouridine synthase Pus7, which modifies 5S rRNA, is also implicated in the ISR through its modification of other RNA species.

This diagram illustrates how various cellular stresses activate specific kinases (GCN2, PERK, PKR) that phosphorylate eIF2α, leading to a global shutdown of translation and the preferential synthesis of stress-response proteins like ATF4. Concurrently, stress can induce the relocalization of Pus7 to the cytoplasm, enhancing its activity on mRNA and tRNA, which may contribute to the reprogramming of translation. The modification of 5S rRNA by nuclear Pus7 likely plays a role in establishing a basal state of ribosome function that can be modulated during stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5S rRNA post-transcriptional modifications.

Identification and Mapping of 5S rRNA Modifications by MALDI-MS

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for identifying and locating post-transcriptional modifications in RNA.[2][9][14]

Protocol:

-

RNA Purification: Isolate total RNA from the cells or tissues of interest using a standard RNA extraction method (e.g., TRIzol). Purify the 5S rRNA fraction using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

RNase Digestion:

-

Digest the purified 5S rRNA (approximately 10 pmol) to completion with a sequence-specific RNase, such as RNase T1 (cleaves after G residues) or RNase A (cleaves after C and U residues).

-

Perform the digestion in a suitable buffer (e.g., 20 mM ammonium (B1175870) citrate, pH 6.5) for 1-2 hours at 37°C.

-

For more refined mapping, parallel digestions with different RNases can be performed.[15]

-

-

Sample Preparation for MALDI-MS:

-

Desalt the resulting oligonucleotide fragments using a micro-reverse phase column (e.g., ZipTip C18).

-

Mix the desalted sample with a MALDI matrix solution (e.g., 3-hydroxypicolinic acid in a 1:1 acetonitrile/water solution).

-

Spot the mixture onto a MALDI target plate and allow it to crystallize.

-

-

MALDI-MS Analysis:

-

Acquire mass spectra in positive or negative ion mode using a MALDI-TOF mass spectrometer.

-

Compare the observed masses of the oligonucleotide fragments with the masses predicted from the known 5S rRNA sequence.

-

A mass shift indicates the presence of a post-transcriptional modification. The mass difference can be used to identify the type of modification (e.g., +14 Da for methylation).

-

-

Post-Source Decay (PSD) Fragmentation (for localization):

-

To pinpoint the exact location of the modification within a fragment, select the ion of the modified fragment for PSD analysis.

-

The fragmentation pattern will reveal the sequence of the oligonucleotide and the location of the modified nucleotide.[15]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Translational impacts of enzymes that modify ribosomal RNA around the peptidyl transferase centre - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased 5S rRNA oxidation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [helda.helsinki.fi]

- 5. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. rupress.org [rupress.org]

- 8. 5 S Rrna Is Involved in Fidelity of Translational Reading Frame - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Eukaryotic stand-alone pseudouridine synthases – RNA modifying enzymes and emerging regulators of gene expression? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Pseudouridine synthase 7 is an opportunistic enzyme that binds and modifies substrates with diverse sequences and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The participation of 5S rRNA in the co-translational formation of a eukaryotic 5S ribonucleoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]

identifying novel 5S rRNA modifying enzymes

An In-depth Technical Guide to Identifying Novel 5S rRNA Modifying Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5S ribosomal RNA (rRNA) is an integral structural and functional component of the large ribosomal subunit in all domains of life.[1] While the larger rRNAs (28S and 18S) are known to be heavily modified, the modification status of human 5S rRNA has been a subject of some debate. Early comprehensive analyses of human ribosomal RNA modifications using quantitative mass spectrometry concluded that 5S rRNA is devoid of post-transcriptional modifications. However, the presence of a pseudouridine (B1679824) at position 50 in yeast 5S rRNA, catalyzed by the multi-substrate synthase Pus7, suggests that modifications may exist in humans under specific conditions or in certain cell types, albeit potentially at substoichiometric levels.[2][3]

This guide provides a comprehensive framework for the systematic identification of novel 5S rRNA modifying enzymes in human cells. It outlines a multi-pronged approach that combines advanced analytical techniques to detect and quantify potential modifications with functional genomics to identify the responsible enzymes. The workflow is designed for researchers in basic science and drug development who are interested in exploring the largely uncharted territory of the 5S rRNA epitranscriptome and its potential role in cellular regulation and disease.

Current Landscape of 5S rRNA Modifications

A summary of the known and debated modifications in 5S rRNA is presented in Table 1. While human 5S rRNA is generally considered unmodified, the presence of a well-characterized modification in yeast provides a strong rationale for re-examining this assertion with more sensitive and targeted approaches.

Table 1: Known and Potential Modifications of 5S rRNA

| Organism | Position | Modification | Modifying Enzyme | Stoichiometry |

| Saccharomyces cerevisiae | 50 | Pseudouridine (Ψ) | Pus7 | Substichiometric, temperature-dependent[4] |

| Homo sapiens | - | None reported | - | - |

Experimental Workflow for Identifying Novel 5S rRNA Modifying Enzymes

The identification of novel 5S rRNA modifying enzymes requires a systematic and multi-step approach. The following workflow integrates state-of-the-art techniques in RNA biochemistry, mass spectrometry, and functional genomics.

References

- 1. researchgate.net [researchgate.net]

- 2. Different Mechanisms for Pseudouridine Formation in Yeast 5S and 5.8S rRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different mechanisms for pseudouridine formation in yeast 5S and 5.8S rRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The human pseudouridine synthase PUS7 recognizes RNA with an extended multi-domain binding surface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5S rRNA Modification Patterns in Different Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5S ribosomal RNA (rRNA) modification patterns across different domains of life. It delves into the known modifications in bacteria, archaea, and eukaryotes, presenting quantitative data in easily comparable formats. Detailed experimental protocols for the identification and analysis of these modifications are provided, along with insights into the signaling pathways that regulate 5S rRNA biogenesis.

Introduction to 5S rRNA and its Modifications

5S rRNA is an integral and highly conserved component of the large ribosomal subunit in all known organisms, with the exception of some fungal and animal mitochondrial ribosomes[1]. This small RNA molecule, typically around 120 nucleotides in length, plays a crucial role in the structural integrity and function of the ribosome, participating in tRNA binding and the central protuberance of the large subunit[1]. While the other ribosomal RNAs (16S/18S and 23S/25S-28S) are extensively modified post-transcriptionally, the modification landscape of 5S rRNA is notably less complex and varies significantly across different species. These modifications, though often sparse, are thought to contribute to the fine-tuning of ribosome function and stability, particularly in organisms thriving in extreme environments.

Comparative Analysis of 5S rRNA Modifications

The presence and type of modifications in 5S rRNA are not uniform across the domains of life. The following tables summarize the current knowledge on 5S rRNA modifications in representative species of bacteria, archaea, and eukaryotes.

Table 1: 5S rRNA Modifications in Bacteria

Current research suggests that the 5S rRNA in commonly studied bacterial species like Escherichia coli and Bacillus subtilis is generally devoid of post-transcriptional modifications[2]. While the larger rRNAs in these organisms are extensively modified, the 5S rRNA appears to remain in its canonical form.

| Species | Modification Type | Position | Stoichiometry | Reference |

| Escherichia coli | None reported | N/A | N/A | [2] |

| Bacillus subtilis | None reported | N/A | N/A | [3] |

Table 2: 5S rRNA Modifications in Archaea

In contrast to bacteria, archaeal 5S rRNA, particularly in thermophiles, exhibits specific modifications that are thought to enhance the thermal stability of the ribosome.

| Species | Modification Type | Position | Stoichiometry | Reference |

| Sulfolobus solfataricus | 2'-O-methylcytidine (Cm) | 32 | Not specified | [4][5][6] |

| Pyrodictium occultum | N4-acetylcytidine (ac4C) | Not definitively assigned | Not specified | [4] |

| N4-acetyl-2'-O-methylcytidine (ac4Cm) | 35 | Not specified | [4] | |

| Haloferax volcanii | No modifications reported | N/A | N/A | [7][8] |

Table 3: 5S rRNA Modifications in Eukaryotes

The extent of 5S rRNA modification in eukaryotes is also variable. While mammals appear to lack 5S rRNA modifications, some lower eukaryotes like yeast possess a single modification. In plants, the 5S rRNA is also largely unmodified.

| Species | Modification Type | Position | Stoichiometry | Reference |

| Saccharomyces cerevisiae (Yeast) | Pseudouridine (Ψ) | 50 | Not specified | [9] |

| Arabidopsis thaliana (Plant) | No 2'-O-methylation reported. Pseudouridylation reported in rRNAs, but specific to 5S rRNA is not confirmed. | N/A | N/A | [10][11][12] |

| Homo sapiens (Human) | None reported | N/A | N/A | |

| Mus musculus (Mouse) | No definitive modifications reported, though studies on chemical accessibility have been conducted. | N/A | N/A |

Experimental Protocols for 5S rRNA Modification Analysis

The identification and quantification of 5S rRNA modifications require a combination of RNA purification, enzymatic digestion, and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Isolation of 5S rRNA

A prerequisite for accurate modification analysis is the purification of 5S rRNA away from other cellular RNAs.

Protocol: 5S rRNA Isolation by Polyacrylamide Gel Electrophoresis (PAGE)

-

Total RNA Extraction: Extract total RNA from the organism of interest using a standard method such as TRIzol reagent or a commercial kit.

-

Denaturing PAGE: Prepare a 10-12% denaturing polyacrylamide gel containing 7M urea.

-

Sample Loading: Mix the total RNA sample with an equal volume of formamide (B127407) loading dye, heat at 95°C for 5 minutes, and immediately place on ice. Load the denatured RNA onto the gel.

-

Electrophoresis: Run the gel at a constant power until the bromophenol blue dye front is near the bottom of the gel.

-

Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) to visualize the RNA bands. The 5S rRNA will appear as a distinct band of approximately 120 nucleotides.

-

Excision and Elution: Carefully excise the 5S rRNA band from the gel. Crush the gel slice and elute the RNA overnight at 4°C in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).

-

Purification: Precipitate the eluted RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.

Mass Spectrometry for Modification Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the direct detection and quantification of RNA modifications.

Protocol: LC-MS/MS Analysis of 5S rRNA

-

Enzymatic Digestion:

-

To 1-2 µg of purified 5S rRNA, add a mixture of nucleases to digest the RNA to single nucleosides. A common enzyme cocktail includes Nuclease P1, Snake Venom Phosphodiesterase, and Alkaline Phosphatase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of mobile phases, typically a combination of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Eluting nucleosides are introduced into the mass spectrometer.

-

Perform a full scan to detect the mass-to-charge ratio (m/z) of all nucleosides.

-

Use tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic fragmentation patterns for each nucleoside, allowing for unambiguous identification of canonical and modified bases.

-

Quantification can be achieved by comparing the peak areas of the modified nucleosides to those of their unmodified counterparts.

-

Primer Extension Analysis for Site-Specific Modification Detection

Primer extension can be used to identify the location of modifications that block or pause reverse transcriptase.

Protocol: Primer Extension for 5S rRNA

-

Primer Design and Labeling:

-

Design a DNA oligonucleotide primer (20-30 nt) complementary to a region downstream of the suspected modification site on the 5S rRNA.

-

Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a fluorescent dye.

-

-

Primer Annealing:

-

Mix the labeled primer with the purified 5S rRNA in a hybridization buffer.

-

Heat the mixture to 90°C for 2 minutes and then slowly cool to allow the primer to anneal to the 5S rRNA template.

-

-

Reverse Transcription:

-

Add reverse transcriptase, dNTPs, and reaction buffer to the annealed primer-RNA duplex.

-

Incubate at a temperature optimal for the reverse transcriptase (e.g., 42-55°C) for 1 hour. The reverse transcriptase will extend the primer until it encounters a modification that causes it to pause or fall off.

-

-

Gel Electrophoresis and Analysis:

-

Denature the reaction products and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer and a DNA template of the 5S rRNA gene.

-

The position of the truncated cDNA product on the gel indicates the location of the modification.

-

Nanopore Direct RNA Sequencing for Modification Profiling

Direct RNA sequencing using nanopores allows for the detection of modifications on native RNA molecules without the need for reverse transcription or amplification.

Protocol: Nanopore Sequencing of 5S rRNA

-

Library Preparation:

-

Polyadenylate the 3' end of the purified 5S rRNA using E. coli Poly(A) Polymerase.

-

Ligate a sequencing adapter to the poly(A) tail. This adapter contains a motor protein that guides the RNA through the nanopore.

-

-

Sequencing:

-

Load the prepared library onto a nanopore flow cell.

-

As the 5S rRNA molecule passes through the nanopore, it creates a characteristic disruption in the ionic current.

-

-

Data Analysis:

-

The raw electrical signal is basecalled to determine the nucleotide sequence.

-

Modified nucleotides cause subtle but detectable changes in the current signal compared to their canonical counterparts.

-

Specialized software tools can be used to compare the signal from the native 5S rRNA to a control (e.g., an in vitro transcribed unmodified 5S rRNA) to identify the location and type of modifications.

-

Signaling Pathways Regulating 5S rRNA Biogenesis

The synthesis and processing of 5S rRNA are tightly regulated and integrated with overall ribosome biogenesis, which is in turn controlled by major cellular signaling pathways. While direct regulation of 5S rRNA modification enzymes by these pathways is not well-documented, the overall production of 5S rRNA is influenced by pathways such as mTOR and p53.

mTOR Signaling Pathway

The mechanistic Target of Rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation, and it directly influences ribosome biogenesis. In response to nutrient availability and growth factors, mTORC1 promotes the transcription of the large rRNAs by RNA Polymerase I and also positively influences the transcription of 5S rRNA by RNA Polymerase III[4][9][10][13]. Inhibition of mTORC1 with rapamycin has been shown to impair the synthesis of new 5S rRNA[9][10].

Caption: The mTOR signaling pathway promotes 5S rRNA transcription.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including ribosomal stress. When ribosome biogenesis is perturbed, free ribosomal proteins, including RPL5 and RPL11, which normally bind to 5S rRNA to form the 5S RNP, can accumulate. This free 5S RNP can then bind to and inhibit MDM2, the primary E3 ubiquitin ligase that targets p53 for degradation. This leads to the stabilization and activation of p53, which can induce cell cycle arrest or apoptosis[3][11][14][15][16]. Thus, 5S rRNA is an essential component of the nucleolar stress response that links ribosome biogenesis to cell cycle control.

Caption: The role of 5S RNP in the p53-mediated ribosomal stress response.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental techniques used to analyze 5S rRNA modifications.

Mass Spectrometry Workflow

Caption: General workflow for 5S rRNA modification analysis by mass spectrometry.

Primer Extension Workflow

Caption: Workflow for mapping 5S rRNA modifications using primer extension.

Nanopore Sequencing Workflow

Caption: Workflow for 5S rRNA modification analysis using nanopore direct RNA sequencing.

Conclusion

The study of 5S rRNA modifications reveals an interesting evolutionary divergence, with organisms in extreme environments appearing to utilize these modifications for structural stability, while they are less prevalent in many bacteria and higher eukaryotes. The development of advanced analytical techniques such as mass spectrometry and nanopore sequencing is enabling a more detailed and quantitative understanding of these modifications. For researchers and drug development professionals, a thorough understanding of the 5S rRNA modification landscape and the pathways that regulate its biogenesis can provide novel insights into ribosome function, cellular stress responses, and potential therapeutic targets. This guide serves as a foundational resource for exploring the nuanced world of 5S rRNA modifications.

References

- 1. 5S ribosomal RNA - Wikipedia [en.wikipedia.org]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. RNA Processing and Degradation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5S rRNA modification in the hyperthermophilic archaea Sulfolobus solfataricus and Pyrodictium occultum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping posttranscriptional modifications in 5S ribosomal RNA by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Posttranscriptional Modifications in 16S and 23S rRNAs of the Archaeal Hyperthermophile Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maturation of the 5S rRNA 5′ end is catalyzed in vitro by the endonuclease tRNase Z in the archaeon H. volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identities and phylogenetic comparisons of posttranscriptional modifications in 16 S ribosomal RNA from Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transcriptome-wide analysis of pseudouridylation of mRNA and non-coding RNAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Arabidopsis 2′-O-Ribose-Methylation and Pseudouridylation Landscape of rRNA in Comparison to Human and Yeast [frontiersin.org]

- 12. The Arabidopsis 2′-O-Ribose-Methylation and Pseudouridylation Landscape of rRNA in Comparison to Human and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping posttranscriptional modifications in 5S ribosomal RNA by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Chemical Modifications of Ribosomal RNA - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Evolving Landscape of 5S Ribosomal RNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5S ribosomal RNA (rRNA) is a small, yet essential, component of the large ribosomal subunit, playing a critical role in protein synthesis across all domains of life. While its primary sequence and secondary structure are highly conserved, the post-transcriptional modifications of 5S rRNA and the enzymatic machinery responsible for these alterations exhibit a fascinating evolutionary diversity. This technical guide provides an in-depth exploration of the evolution of the 5S rRNA modification machinery, summarizing current knowledge on the key enzymes, their phylogenetic distribution, and the functional implications of these modifications. We present a compilation of quantitative data, detailed experimental protocols for the analysis of 5S rRNA modifications, and visual representations of the evolutionary and functional pathways involved. This guide is intended to serve as a valuable resource for researchers in the fields of molecular biology, evolutionary biology, and drug development, offering insights into the intricate world of ribosome heterogeneity and its potential as a target for therapeutic intervention.

Introduction

The ribosome, a complex molecular machine responsible for protein synthesis, is itself subject to a variety of regulatory mechanisms that fine-tune its function. Among these are the post-transcriptional modifications of ribosomal RNA (rRNA), which are crucial for ribosome assembly, stability, and translational fidelity. The 5S rRNA, a molecule of approximately 120 nucleotides, is a key structural and functional component of the large ribosomal subunit.[1] While initially considered to be largely unmodified, a growing body of evidence reveals a diverse array of chemical modifications within the 5S rRNA of various organisms.

The enzymes that catalyze these modifications have followed distinct evolutionary trajectories, reflecting the adaptation of translational machinery to different cellular environments and organismal complexities. Understanding the evolution of this machinery not only provides fundamental insights into the history of life but also opens new avenues for the development of novel therapeutics that target the ribosome. This guide will delve into the core aspects of 5S rRNA modification, with a focus on the evolutionary dynamics of the enzymes involved.

The Landscape of 5S rRNA Modifications

Post-transcriptional modifications in 5S rRNA, though less frequent than in other rRNAs, are present across all three domains of life: Bacteria, Archaea, and Eukarya. These modifications are primarily methylations and pseudouridylations.

Pseudouridylation

Pseudouridine (B1679824) (Ψ), the C5-glycoside isomer of uridine (B1682114), is the most abundant RNA modification.[2] In eukaryotes, the pseudouridylation of 5S rRNA is a well-characterized process.

-

Eukaryotes: In the yeast Saccharomyces cerevisiae, pseudouridine is found at position 50 (Ψ50) of the 5S rRNA.[3] This modification is catalyzed by the standalone pseudouridine synthase Pus7 , which belongs to the TruD family of pseudouridine synthases.[4][5] Unlike many other rRNA pseudouridylations, the modification of 5S rRNA by Pus7 is not guided by a small nucleolar RNA (snoRNA).[4] Pus7 is a multi-substrate enzyme, also targeting other RNAs such as tRNAs and U2 snRNA.[3]

Methylation

Methylation is another key modification found in 5S rRNA, particularly in Archaea.

-

Archaea: Studies on hyperthermophilic archaea have revealed specific methylation patterns. In Sulfolobus acidocaldarius, a methylation of cytidine (B196190) at position 32 has been identified.[6][7] In Pyrodictium occultum, two modified nucleosides have been characterized: N4-acetylcytidine (ac4C) and N4-acetyl-2'-O-methylcytidine (ac4Cm).[8] The ac4Cm modification is located at position 35.[8] These modifications are thought to contribute to the thermal stability of the 5S rRNA in these extremophiles.[8] The enzymes responsible for these specific archaeal modifications are still under investigation, but phylogenetic analyses of archaeal RNA (cytosine-5)-methyltransferases suggest a link between bacterial and eukaryotic enzymes.[9]

-

Bacteria: While 23S rRNA in bacteria is heavily modified, the 5S rRNA is generally considered to be unmodified.[2]

Quantitative Analysis of 5S rRNA Modifications

The stoichiometry and dynamics of 5S rRNA modifications can vary depending on the organism, environmental conditions, and developmental stage. Quantitative analysis is crucial for understanding the functional significance of these modifications.

| Organism/Domain | Modification | Position | Enzyme | Quantitative Data | Reference |

| Saccharomyces cerevisiae (Eukarya) | Pseudouridine (Ψ) | 50 | Pus7 | Modification is present, but specific quantitative levels across different conditions are not extensively documented. | [3][4] |

| Sulfolobus acidocaldarius (Archaea) | Methylcytidine | 32 | Not definitively identified | Identified by MALDI-MS; quantitative levels not specified. | [6][7] |

| Pyrodictium occultum (Archaea) | N4-acetyl-2'-O-methylcytidine (ac4Cm) | 35 | Not definitively identified | Detected by HPLC/mass spectrometry; stoichiometry not reported. | [8] |

| Pyrodictium occultum (Archaea) | N4-acetylcytidine (ac4C) | Trinucleotides | Not definitively identified | Detected by HPLC/mass spectrometry; stoichiometry not reported. | [8] |

Evolution of the 5S rRNA Modification Machinery

The enzymes responsible for 5S rRNA modifications have a deep evolutionary history, with homologs found across the three domains of life.

The TruD Family of Pseudouridine Synthases

Pus7, the enzyme responsible for 5S rRNA pseudouridylation in yeast, belongs to the TruD family of pseudouridine synthases.[2] This family is characterized by a unique protein fold and is present in Bacteria, Archaea, and Eukarya, suggesting its ancient origin.[10][11] While the bacterial TruD enzymes are typically specific for tRNA, the eukaryotic Pus7 has a broader substrate specificity, including 5S rRNA.[2][12] This suggests a functional divergence of the TruD family during eukaryotic evolution.

Archaeal Methyltransferases

The identification of specific methylations in the 5S rRNA of hyperthermophilic archaea suggests the presence of a dedicated enzymatic machinery. Phylogenetic analyses of archaeal RNA (cytosine-5)-methyltransferases (RCMTs) indicate that these enzymes may represent an evolutionary link between their bacterial and eukaryotic counterparts.[9] The study of these archaeal enzymes is crucial for understanding the origin and diversification of RNA methylation pathways.

Experimental Protocols

The identification and characterization of 5S rRNA modifications rely on a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

MALDI-TOF Mass Spectrometry for Screening 5S rRNA Modifications

This method allows for the rapid screening of post-transcriptional modifications by analyzing the mass of RNA fragments.[6][7]

Protocol:

-

RNA Digestion:

-

Digest 10-20 pmol of purified 5S rRNA to completion with a site-specific RNase (e.g., RNase T1, which cleaves after guanosine (B1672433) residues).

-

The digestion is typically carried out in a buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, and the appropriate RNase concentration for 1-2 hours at 37°C.

-

-

Sample Preparation for MALDI-TOF MS:

-

Desalt the RNA digest using a micro-reverse phase column (e.g., a C18 ZipTip).

-

Co-crystallize the desalted fragments with a suitable matrix (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in positive or negative ion mode using a MALDI-TOF mass spectrometer.

-

Compare the observed masses of the RNA fragments with the masses predicted from the known 5S rRNA gene sequence.

-

A mass shift indicates the presence of a modification.

-

-

Refined Mapping (Optional):

-

For more precise localization, perform parallel digestions with a different RNase (e.g., RNase A, which cleaves after cytosine and uridine residues).

-

Utilize Post-Source Decay (PSD) fragmentation to obtain sequence information from the modified fragments.

-

Primer Extension Analysis for Pseudouridylation

Primer extension is a robust method to detect pseudouridine, which causes a pause or stop in reverse transcription under specific conditions.[13]

Protocol:

-

Primer Labeling:

-

End-label a DNA oligonucleotide primer complementary to a region downstream of the suspected pseudouridine site with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled primer.

-

-

Primer Annealing:

-

Anneal the labeled primer to total RNA or purified 5S rRNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

-

-

Primer Extension Reaction:

-

Perform reverse transcription using a reverse transcriptase (e.g., AMV reverse transcriptase) in a reaction mixture containing dNTPs.

-

To detect pseudouridine, the reaction is often performed under limiting dNTP concentrations, which enhances the reverse transcriptase pause at the modified site. A parallel reaction with higher dNTP concentrations serves as a control.

-

For quantitative analysis, run parallel sequencing reactions (Sanger sequencing) using the same primer and a DNA template corresponding to the 5S rRNA sequence.

-

-

Gel Electrophoresis and Autoradiography:

-

Separate the primer extension products on a high-resolution denaturing polyacrylamide gel alongside the sequencing ladder.

-

Visualize the radioactive bands by autoradiography. A band that appears or is significantly enhanced in the low dNTP reaction and corresponds to the position of a uridine in the sequence is indicative of pseudouridylation.

-

Quantify the intensity of the bands to estimate the stoichiometry of the modification.[14][15][16]

-

Conclusion and Future Perspectives

The study of 5S rRNA modification machinery is a rapidly evolving field that bridges fundamental questions in evolutionary biology with the frontiers of drug development. The diversity of modifications and the conservation of the enzymatic machinery across the domains of life underscore the critical role of these processes in cellular function. While significant progress has been made in identifying specific modifications and the enzymes responsible, many questions remain.

Future research should focus on:

-

Comprehensive Mapping: A systematic, quantitative mapping of 5S rRNA modifications across a wider range of organisms is needed to build a more complete evolutionary picture.

-

Enzyme Characterization: The biochemical and structural characterization of more 5S rRNA modifying enzymes, particularly from Archaea and diverse eukaryotic lineages, will provide deeper insights into their catalytic mechanisms and substrate recognition.

-

Functional Studies: Elucidating the precise functional roles of 5S rRNA modifications in ribosome biogenesis, translational regulation, and stress responses will be crucial.

-

Therapeutic Targeting: The unique features of the 5S rRNA modification machinery, especially in pathogens, present potential targets for the development of novel antimicrobial agents.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable reference for seasoned investigators. The continued exploration of the 5S rRNA modification landscape promises to uncover new layers of complexity in the regulation of gene expression and provide novel strategies for therapeutic intervention.

References

- 1. Coevolution in RNA Molecules Driven by Selective Constraints: Evidence from 5S rRNA | PLOS One [journals.plos.org]

- 2. The Evolution of Substrate Specificity by tRNA Modification Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA pseudouridine13 synthase(EC 5.4.99.27) - Creative Enzymes [creative-enzymes.com]

- 4. Substrate specificity of the pseudouridine synthase RluD in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC 5.4.99.27 [iubmb.qmul.ac.uk]

- 6. Mapping posttranscriptional modifications in 5S ribosomal RNA by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Distinct characteristics of putative archaeal 5-methylcytosine RNA methyltransferases unveil their substrate specificities and evolutionary ancestries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [scholarship.miami.edu]

- 12. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. Primer extension coupled with fragment analysis for rapid and quantitative evaluation of 5.8S rRNA isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Primer extension coupled with fragment analysis for rapid and quantitative evaluation of 5.8S rRNA isoforms | PLOS One [journals.plos.org]

The Unseen Regulator: A Technical Guide to the Impact of 5S rRNA Modification on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ribosome, a highly conserved molecular machine, is central to protein synthesis. While the roles of messenger RNA (mRNA) and transfer RNA (tRNA) are well-understood, the subtle but significant contributions of ribosomal RNA (rRNA) modifications are emerging as a critical layer of translational control. This technical guide delves into the underexplored realm of 5S ribosomal RNA (5S rRNA) modification, focusing on its impact on the fidelity and efficiency of protein synthesis. Although generally considered sparsely modified, specific modifications on 5S rRNA, such as pseudouridylation, are catalyzed by dedicated enzymes in response to cellular cues like stress. This document provides a comprehensive overview of the known 5S rRNA modifications, the enzymatic machinery involved, their quantifiable effects on translation, and detailed experimental protocols for their study. The insights presented herein offer a valuable resource for researchers investigating novel mechanisms of translational regulation and for professionals in drug development targeting protein synthesis pathways.

The Landscape of 5S rRNA Modification: A Focus on Pseudouridylation

Unlike the heavily modified 18S and 28S rRNAs, 5S rRNA is characterized by a general lack of post-transcriptional modifications. However, a notable exception in eukaryotes, particularly in yeast (Saccharomyces cerevisiae), is the pseudouridylation of uridine (B1682114) at position 50 (Ψ50). This modification is not constitutive and its stoichiometry can vary depending on environmental conditions, such as heat shock, suggesting a role in adaptive translational responses.

Table 1: Known Modifications of 5S rRNA and Their Characteristics

| Organism/Domain | Modification | Position | Enzyme | Function |

| Saccharomyces cerevisiae | Pseudouridine (B1679824) (Ψ) | 50 | Pus7 | Implicated in translational fidelity and stress response. |

| Sulfolobus acidocaldarius | Cytidine methylation (m32C) | 32 | Unknown | Putative role in ribosome stability in thermophiles.[1] |

| Halobacterium halobium | Dephosphorylation | 5' end | Unknown | Functional significance is not yet clear.[1] |

The Enzymatic Machinery: Pus7, a Multi-Talented Modifier

The pseudouridylation of 5S rRNA at position 50 is catalyzed by the stand-alone enzyme Pus7, which does not rely on a guide RNA for target recognition[2]. Pus7 is a versatile enzyme with multiple substrates, including tRNAs and mRNAs, and is implicated in the cellular stress response[3]. Its activity on 5S rRNA appears to be part of a broader program of translational reprogramming that allows cells to adapt to adverse conditions.

Impact of 5S rRNA Modification on Protein Synthesis

The strategic location of 5S rRNA within the large ribosomal subunit, near the peptidyl transferase center and the exit tunnel, suggests that even subtle modifications could have profound effects on ribosome function[4][5]. While direct quantitative data for the impact of 5S rRNA Ψ50 on translation is an active area of research, studies on the broader effects of pseudouridylation and the function of 5S rRNA provide significant insights. The absence of 5S rRNA in reconstituted ribosomes leads to a drastic reduction in polypeptide synthesis, peptidyl transferase activity, and tRNA binding[6][7]. It is hypothesized that pseudouridylation at position 50 could fine-tune these functions.

Table 2: Quantitative Effects of rRNA Pseudouridylation on Translation

| System | Modification Deficiency | Observed Effect | Quantitative Change | Reference |

| Yeast (cbf5-D95A) | Global rRNA pseudouridine deficiency | Decreased translational fidelity | Not specified | [4][5] |

| Yeast (cbf5-D95A) | Global rRNA pseudouridine deficiency | Decreased affinity for tRNA at A and P sites | Not specified | [4] |

| Yeast (cbf5-D95A) | Global rRNA pseudouridine deficiency | Decreased IRES-dependent translation initiation | Not specified | [4][5] |

| Human cells (DKC1 deficient) | Reduced rRNA pseudouridylation | Decreased IRES-dependent translation initiation | Not specified | [4] |

Note: The quantitative data above pertains to general rRNA pseudouridylation. The specific contribution of 5S rRNA Ψ50 is a subject of ongoing investigation.

Experimental Protocols

Mapping of Pseudouridine in 5S rRNA by CMC-RT

This method relies on the chemical modification of pseudouridine with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which creates a stable adduct that blocks reverse transcriptase.

Protocol:

-

RNA Isolation: Isolate total RNA from the desired source (e.g., yeast cells grown under specific stress conditions).

-

CMC Modification:

-

Treat 5-10 µg of total RNA with 0.17 M CMC in a buffer containing 50 mM Bicine, pH 8.3, 4 mM EDTA, and 7 M urea.

-

Incubate at 37°C for 20 minutes.

-

Precipitate the RNA with ethanol (B145695) to remove excess CMC.

-

-

Alkaline Treatment:

-

Resuspend the RNA pellet in 50 mM Na₂CO₃, pH 10.4.

-

Incubate at 37°C for 4 hours to reverse CMC adducts on U and G, but not on Ψ.

-

Precipitate the RNA with ethanol.

-

-

Primer Extension:

-

Anneal a 5'-radiolabeled primer specific to the 5S rRNA sequence downstream of the suspected modification site.

-

Perform reverse transcription using an enzyme like AMV reverse transcriptase.

-

Analyze the products on a sequencing gel alongside a sequencing ladder generated with the same primer. A stop in the lane corresponding to the CMC-treated RNA, one nucleotide 3' to a uridine position, indicates the presence of a pseudouridine.

-

In Vitro Reconstitution of 50S Subunits with Modified 5S rRNA

This protocol allows for the assembly of functional 50S ribosomal subunits containing a specifically modified 5S rRNA.

Protocol:

-

Preparation of Ribosomal Components:

-

Isolate total ribosomal proteins (TP50) from purified 50S subunits of E. coli or other suitable organisms.

-

Purify 23S rRNA from 50S subunits.

-

Synthesize 5S rRNA in vitro using T7 RNA polymerase from a DNA template. For modified 5S rRNA, incorporate pseudouridine triphosphate during transcription or use site-specific enzymatic modification post-transcription. Purify the in vitro transcribed 5S rRNA.

-

-

Two-Step Reconstitution:

-

Step 1: Mix 23S rRNA, the in vitro transcribed (and modified) 5S rRNA, and TP50 in a reconstitution buffer (e.g., 20 mM Tris-HCl pH 7.5, 400 mM NH₄Cl, 20 mM Mg(OAc)₂, 2 mM β-mercaptoethanol). Incubate at 44°C for 20 minutes.

-

Step 2: Increase the Mg²⁺ concentration to 40 mM and continue incubation at 50°C for 90 minutes.

-

-

Purification of Reconstituted Subunits:

-

Layer the reconstitution mixture onto a sucrose (B13894) gradient (e.g., 10-30%) and centrifuge to separate the reconstituted 50S subunits from unincorporated components.

-

Collect the fractions corresponding to the 50S peak.

-

In Vitro Translation Assay

This assay measures the functional activity of the reconstituted ribosomes.

Protocol:

-

Prepare the Translation System: Use a commercially available in vitro translation system (e.g., PURE system) that lacks endogenous ribosomes.

-

Set up the Reaction:

-

Combine the components of the translation system (amino acids, energy source, tRNAs, translation factors).

-

Add a specific mRNA template (e.g., encoding luciferase or GFP).

-

Add the purified reconstituted 50S subunits and purified 30S subunits.

-

-

Monitor Protein Synthesis:

-

Incubate the reaction at the appropriate temperature (e.g., 37°C).

-

Measure the amount of synthesized protein over time using a suitable method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Compare the protein synthesis activity of ribosomes reconstituted with modified 5S rRNA to those with unmodified 5S rRNA.

-

Visualizing the Impact: Workflows and Pathways

Experimental Workflow for Investigating 5S rRNA Modification

The following diagram illustrates a logical workflow for characterizing the impact of a specific 5S rRNA modification on protein synthesis.

Caption: Workflow for studying 5S rRNA modification impact.

Pus7-Mediated Stress Response Pathway

This diagram outlines the signaling pathway involving Pus7 and its role in modulating translation in response to cellular stress.

Caption: Pus7-mediated stress response and translational control.

Conclusion and Future Directions

The modification of 5S rRNA, particularly pseudouridylation by Pus7, represents a fascinating and still largely uncharted area of translational regulation. The substoichiometric and stress-inducible nature of this modification points towards a role in fine-tuning ribosome function to navigate changing cellular environments. The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect the precise molecular consequences of 5S rRNA modifications. Future studies employing quantitative proteomics to compare the proteomes of cells with and without specific 5S rRNA modifications, combined with high-resolution structural studies of modified ribosomes, will be instrumental in fully elucidating the role of this "fifth nucleotide" in the intricate dance of protein synthesis. This knowledge will not only deepen our fundamental understanding of biology but may also unveil novel therapeutic targets for diseases characterized by dysregulated protein synthesis.

References

- 1. Reconstitution of biologically active 50S ribosomal subunits with artificial 5S RNA molecules carrying disturbances in the base pairing within the molecular stalk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7 Is a Suppressor of PCNA Ubiquitination and Oxidative-Stress-Induced Mutagenesis in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudouridine synthase 7 is an opportunistic enzyme that binds and modifies substrates with diverse sequences and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Critical steps in the assembly process of the bacterial 50S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PUS7 suppresses tRNA pseudouridylation and glioblastoma tumorigenesis. – CIRM [cirm.ca.gov]

5S Ribosomal RNA Modification: A Nexus for Cellular Stress Response and Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5S ribosomal RNA (rRNA), a cornerstone of the large ribosomal subunit, is increasingly recognized not merely as a static structural element but as a dynamic hub for cellular signaling, particularly in response to stress. Post-transcriptional modifications of 5S rRNA, including pseudouridylation and methylation, are emerging as critical regulators of ribosome function and, consequently, cell fate. This technical guide provides a comprehensive overview of the known 5S rRNA modifications and their intricate relationship with cellular stress responses. We delve into the key enzymes responsible for these modifications, the signaling pathways that modulate their activity, and the downstream consequences for protein synthesis and cellular homeostasis. Furthermore, this guide offers detailed experimental protocols for the identification and quantification of 5S rRNA modifications and presents quantitative data on their stress-induced alterations. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this exciting and rapidly evolving field.

Introduction: The 5S RNP as a Sentinel of Cellular Stress

Ribosome biogenesis is a highly energy-intensive process, tightly coupled to cell growth and proliferation. Consequently, cells have evolved sophisticated surveillance mechanisms to halt this process under adverse conditions, a phenomenon broadly termed "ribosomal stress" or "nucleolar stress".[1][2][3] Central to this response is the 5S ribonucleoprotein (RNP) complex, composed of the 5S rRNA and ribosomal proteins RPL5 and RPL11.[1][2] Under normal conditions, the 5S RNP is efficiently incorporated into nascent 60S ribosomal subunits in the nucleolus.[1] However, disruptions in ribosome biogenesis, triggered by a variety of stressors such as nutrient deprivation, hypoxia, or DNA damage, lead to an accumulation of free 5S RNP.[1][3] This free 5S RNP translocates to the nucleoplasm, where it engages with the E3 ubiquitin ligase MDM2, inhibiting its activity.[1][2] This sequestration of MDM2 prevents the degradation of the tumor suppressor p53, leading to p53 stabilization, cell cycle arrest, or apoptosis.[1][3] This well-established pathway underscores the critical role of the 5S RNP as a key sensor and transducer of cellular stress.

Beyond its role as a scaffold in the 5S RNP-p53 pathway, the 5S rRNA molecule itself is subject to post-transcriptional modifications that can fine-tune the cellular response to stress. These modifications represent a layer of regulatory control, influencing ribosome stability, translational fidelity, and the selective translation of specific mRNAs. This guide will focus on these modifications, providing a detailed examination of their nature, regulation, and functional consequences in the context of cellular stress.

Key 5S rRNA Modifications in the Stress Response

Pseudouridylation: A Dynamic Regulator of Ribosome Function

Pseudouridine (B1679824) (Ψ), the most abundant RNA modification, is the isomerization of uridine.[4] In Saccharomyces cerevisiae, 5S rRNA contains a single pseudouridine at position 50 (Ψ50), a modification catalyzed by the multi-substrate synthase Pus7.[5][6][7] Unlike many other rRNA pseudouridylations, which are guided by small nucleolar RNAs (snoRNAs), the modification of 5S rRNA by Pus7 is snoRNA-independent.[5][7]

Stress-Induced Hyper-pseudouridylation: The pseudouridylation of 5S rRNA at position 50 is not static; its stoichiometry increases in response to cellular stress, particularly heat shock.[6][8] This suggests that the level of Ψ50 modification may be dynamically regulated to adapt ribosome function to stressful conditions. The stress-induced relocalization of Pus7 from the nucleus to the cytoplasm is a key mechanism driving increased pseudouridylation of its target RNAs, including mRNAs and potentially 5S rRNA that is part of the cytoplasmic ribosome pool.[6][9][10][11][12][13] This relocalization enhances the opportunity for Pus7 to modify its substrates, potentially stabilizing these transcripts and conferring a survival advantage.[6][12]

Methylation: An Emerging Player in Stress-Mediated Translational Control

Cytosine-5 methylation (m5C) is another critical RNA modification involved in the cellular stress response. While the methylation landscape of 5S rRNA is less characterized than that of other rRNAs, evidence points to its potential role in stress adaptation. The NSUN (NOP2/Sun domain) family of RNA methyltransferases are key players in rRNA methylation.

The Role of NSUN5: NSUN5 is a conserved RNA methyltransferase responsible for the m5C modification of a specific cytosine residue in the 25S/28S rRNA (C2278 in yeast, C3782 in humans).[1][4][8][14] Loss of NSUN5-mediated methylation has been shown to increase lifespan and stress resistance in yeast, worms, and flies.[1][8][14] This phenotype is linked to altered ribosome structure, changes in translational fidelity, and the preferential translation of mRNAs involved in the oxidative stress response.[1][8] While the primary known substrate of NSUN5 is the large subunit rRNA, the possibility of it or other NSUN family members targeting 5S rRNA under specific stress conditions remains an area for future investigation. Bisulfite sequencing has confirmed that NSUN5-mediated methylation of 25S rRNA in yeast is independent of oxidative stress, suggesting a constitutive role in unstressed cells that becomes critical for reprogramming translation during stress.[1]

Oxidative Damage as a Stress-Induced Modification

In addition to enzymatic modifications, direct oxidative damage to rRNA can occur under conditions of high oxidative stress. Increased levels of oxidized 5S rRNA have been observed in the brains of patients with Alzheimer's disease, a condition associated with significant oxidative stress.[15] This damage can affect both ribosome-integrated and free 5S rRNA, suggesting that oxidative modification of 5S rRNA may contribute to the neurodegeneration observed in this disease.[15]

Quantitative Data on 5S rRNA Modification under Stress

The dynamic nature of 5S rRNA modifications necessitates quantitative analysis to understand their role in the stress response. While comprehensive quantitative data across a wide range of stressors is still an active area of research, the available evidence clearly indicates that 5S rRNA modification is not static.

| Stress Condition | Organism | 5S rRNA Modification | Position | Enzyme | Quantitative Change | Reference(s) |

| Heat Shock | S. cerevisiae | Pseudouridylation (Ψ) | 50 | Pus7 | Increased stoichiometry | [6][8] |

| Oxidative Stress | Human (AD Brain) | Oxidation | Multiple | - | Significantly increased oxidation of both ribosome-integrated and free 5S rRNA | [15] |

Note: Further research is required to provide more extensive quantitative data on other modifications and stress conditions.

Signaling Pathways Modulating 5S rRNA Modification

The regulation of 5S rRNA modifying enzymes is a key control point in the cellular stress response. Understanding the upstream signaling pathways that govern the activity and localization of these enzymes is crucial for a complete picture of this regulatory network.

The PUS7 Relocalization Pathway

A primary signaling event in the stress-induced modification of RNA is the relocalization of the pseudouridine synthase PUS7. Under normal conditions, PUS7 is predominantly nuclear. However, upon heat shock and other stresses like reactive oxygen species (ROS) and divalent metal ion stress, PUS7 accumulates in the cytoplasm.[9][10][11][13] This change in subcellular localization dramatically increases its access to cytoplasmic RNAs, leading to an increase in pseudouridylation of its targets.

The 5S RNP-p53 Nucleolar Stress Pathway

As previously mentioned, the accumulation of free 5S RNP is a central event in the p53-mediated response to ribosomal stress. This pathway highlights the direct link between the integrity of ribosome biogenesis and major cellular checkpoints.

Experimental Protocols

A variety of techniques are available for the detection, localization, and quantification of 5S rRNA modifications. Below are detailed methodologies for key experiments.

Analysis of 5S rRNA Modifications by Mass Spectrometry (MALDI-TOF and LC-MS/MS)